molecular formula C9H8BrClN2O B8155369 1-(4-Bromo-3-chlorophenyl)imidazolidin-2-one

1-(4-Bromo-3-chlorophenyl)imidazolidin-2-one

Cat. No.: B8155369
M. Wt: 275.53 g/mol
InChI Key: GJNWPXZIZQYKCR-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-chlorophenyl)imidazolidin-2-one is a heterocyclic compound that features an imidazolidinone ring substituted with a 4-bromo-3-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-chlorophenyl)imidazolidin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromo-3-chloroaniline with ethyl isocyanate, followed by cyclization under acidic conditions to form the imidazolidinone ring . Another approach involves the use of 4-bromo-3-chlorobenzylamine and carbonyl compounds under catalytic conditions to achieve the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalytic methods and continuous flow processes are often employed to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3-chlorophenyl)imidazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylimidazolidinones, while oxidation and reduction can lead to different oxidation states of the imidazolidinone ring .

Mechanism of Action

The mechanism by which 1-(4-Bromo-3-chlorophenyl)imidazolidin-2-one exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

    1-(4-Bromo-3-chlorophenyl)imidazole: Shares the phenyl ring substitution but differs in the heterocyclic core.

    1-(4-Bromo-3-chlorophenyl)benzimidazole: Similar substitution pattern but with a benzimidazole core.

    1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one: Similar structure but with a pyrrolidinone ring.

Uniqueness: 1-(4-Bromo-3-chlorophenyl)imidazolidin-2-one is unique due to its specific imidazolidinone ring, which imparts distinct chemical and biological properties compared to other similar compounds. Its unique structure allows for specific interactions in biological systems and materials applications .

Properties

IUPAC Name

1-(4-bromo-3-chlorophenyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClN2O/c10-7-2-1-6(5-8(7)11)13-4-3-12-9(13)14/h1-2,5H,3-4H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNWPXZIZQYKCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=CC(=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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